molecular formula C17H17F3N2O4S B2383240 N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034440-25-8

N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2383240
CAS RN: 2034440-25-8
M. Wt: 402.39
InChI Key: UQRRYKLWIPHBNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Compounds structurally related to the specified oxalamide derivative have been synthesized and evaluated for their anti-inflammatory, analgesic, and other pharmacological activities. For instance, a series of novel derivatives synthesized from celecoxib showed promising anti-inflammatory and analgesic effects without causing significant tissue damage, indicating their potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

Another area of research involving structurally similar compounds is their application in anticancer therapy. Certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting the potential of these compounds in cancer treatment (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).

Antiviral Properties

The structural modification of compounds to enhance their activity against viral infections is another significant area of research. Novel families of compounds, including those with thiophene substituents, have been investigated for their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, demonstrating the potential for such compounds in antiviral therapy (G. De Martino et al., 2005).

Catalysis and Synthetic Applications

Related compounds have been utilized as catalysts in chemical reactions, indicating their utility in synthetic chemistry. For example, a copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides demonstrated the effectiveness of a related catalyst system for amidation, showcasing the versatility of such compounds in facilitating organic transformations (Subhadip De, Junli Yin, & D. Ma, 2017).

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4S/c1-10(23)14-7-6-13(27-14)8-9-21-15(24)16(25)22-11-2-4-12(5-3-11)26-17(18,19)20/h2-7,10,23H,8-9H2,1H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRRYKLWIPHBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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